molecular formula C15H15N5O3 B6482122 methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate CAS No. 863019-47-0

methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate

Cat. No.: B6482122
CAS No.: 863019-47-0
M. Wt: 313.31 g/mol
InChI Key: GYVRAJGFVYFCHK-UHFFFAOYSA-N
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Description

Compounds with a structure similar to the one you provided often belong to a class of organic compounds known as triazolopyrimidines . These are aromatic compounds containing a triazole ring fused to a pyrimidine ring . Triazolopyrimidines have been studied for their potential biological activities, including as CDK2 inhibitors .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a triazole ring fused to a pyrimidine ring . The exact structure would depend on the specific substituents attached to these rings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely and would depend on the specific conditions and reagents used . These compounds might undergo reactions typical of other aromatic compounds, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds would depend on their specific structures . For example, their solubility might vary depending on the nature of the substituents attached to the triazole and pyrimidine rings .

Mechanism of Action

Some triazolopyrimidines have been studied for their potential as CDK2 inhibitors . CDK2 is a protein kinase involved in regulating the cell cycle, and inhibiting its activity can potentially stop the growth of cancer cells .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific structures and properties . As with all chemicals, appropriate safety precautions should be taken when handling them .

Future Directions

Future research on similar compounds could involve exploring their potential biological activities, developing more efficient synthesis methods, and studying their physical and chemical properties . This could lead to the discovery of new drugs or the development of new materials .

Properties

IUPAC Name

methyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-4-6-11(7-5-9)20-13-12(17-18-20)14(21)19(8-16-13)10(2)15(22)23-3/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVRAJGFVYFCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)C(C)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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